3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde 3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1356725-01-3
VCID: VC4554701
InChI: InChI=1S/C18H16N2O3/c1-22-18-11-14(12-21)7-8-17(18)23-13-15-9-10-20(19-15)16-5-3-2-4-6-16/h2-12H,13H2,1H3
SMILES: COC1=C(C=CC(=C1)C=O)OCC2=NN(C=C2)C3=CC=CC=C3
Molecular Formula: C18H16N2O3
Molecular Weight: 308.337

3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde

CAS No.: 1356725-01-3

Cat. No.: VC4554701

Molecular Formula: C18H16N2O3

Molecular Weight: 308.337

* For research use only. Not for human or veterinary use.

3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde - 1356725-01-3

Specification

CAS No. 1356725-01-3
Molecular Formula C18H16N2O3
Molecular Weight 308.337
IUPAC Name 3-methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde
Standard InChI InChI=1S/C18H16N2O3/c1-22-18-11-14(12-21)7-8-17(18)23-13-15-9-10-20(19-15)16-5-3-2-4-6-16/h2-12H,13H2,1H3
Standard InChI Key FBQJHENLIIVJLG-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=O)OCC2=NN(C=C2)C3=CC=CC=C3

Introduction

Key Findings

3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde (CAS: 1356725-01-3) is a structurally complex organic compound combining a benzaldehyde core with a pyrazole moiety. With a molecular formula of C18H16N2O3\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3 and a molecular weight of 308.337 g/mol, it serves as a versatile intermediate in pharmaceutical and materials science research. This review synthesizes data from spectral characterization, synthetic methodologies, and comparative analyses with analogous compounds to elucidate its physicochemical properties, reactivity, and potential applications .

Structural Characteristics

Molecular Architecture

The compound features a benzaldehyde backbone substituted at the 3-position with a methoxy group and at the 4-position with a (1-phenylpyrazol-3-yl)methoxy group. The pyrazole ring introduces nitrogen-based heterocyclic complexity, enhancing its potential for hydrogen bonding and π-π interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC18H16N2O3\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3
Molecular Weight308.337 g/mol
IUPAC Name3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde
SMILESCOC1=C(C=CC(=C1)C=O)OCC2=NN(C=C2)C3=CC=CC=C3
InChI KeyFBQJHENLIIVJLG-UHFFFAOYSA-N

Spectroscopic Characterization

  • IR Spectroscopy: Absorptions at 1746–1752 cm1^{-1} (ester carbonyl) and 1632–1656 cm1^{-1} (C=N) align with pyrazole derivatives . The absence of olefinic (C=C) bands in dihydropyrazole analogs confirms ring closure .

  • NMR Data:

    • 1H^1\text{H}-NMR: Methoxy protons resonate at δ = 3.8–3.9 ppm, while aldehyde protons appear at δ = 9.8–10.1 ppm .

    • 13C^{13}\text{C}-NMR: Pyrazole carbons (C3 and C4) are observed at δ = 40–70 ppm, with the aldehyde carbon at δ ≈ 190 ppm .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step reactions starting from substituted chalcones or vanillin derivatives. Key steps include:

  • Hydrazone Formation: Reaction of chalcones with pp-sulfamylphenylhydrazine .

  • Cyclization: Acid-catalyzed ring closure to form the pyrazole core .

  • Functionalization: Etherification using alkyl halides or Mitsunobu conditions .

Table 2: Comparative Synthesis Methods

MethodYield (%)Key ReagentsReference
Chalcone cyclization82Acetic anhydride, HNO3_3
Mitsunobu reaction68DIAD, Triphenylphosphine
Microwave-assisted90K2_2CO3_3, Ethyl acetate

Optimization Strategies

  • Solvent Selection: Water or ethanol improves eco-compatibility .

  • Catalysts: Nitric acid (HNO3_3) and AlCl3_3 enhance oxidation and etherification efficiency .

Physicochemical Properties

Solubility and Stability

  • LogP: 1.34 (predicted), indicating moderate lipophilicity .

  • Solubility: Poor aqueous solubility but miscible in DMSO and DMF .

  • Thermal Stability: Decomposes above 200°C, as observed in thermogravimetric analyses .

Reactivity

  • Aldehyde Group: Participates in condensation reactions (e.g., Schiff base formation) .

  • Pyrazole Ring: Susceptible to electrophilic substitution at the N1 and C5 positions .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey Functional GroupsBioactivity
3-Methoxy-4-phenoxybenzaldehyde228.24 g/molPhenoxy, AldehydeTransthyretin inhibition
4-Methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde216.24 g/molPyrazole, MethoxyAntimicrobial
Target Compound308.34 g/molPyrazole, Methoxy, AldehydeIntermediate

Industrial and Research Applications

Pharmaceutical Intermediates

  • Anticancer Agents: Pyrazole moieties are leveraged in kinase inhibitors.

  • Anti-inflammatory Drugs: COX-2 inhibition reported in analogs .

Materials Science

  • Coordination Polymers: Metal-organic frameworks (MOFs) utilizing aldehyde-pyrazole ligands .

  • Sensors: Fluorescent probes for detecting metal ions .

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